1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride
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Overview
Description
1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl It is a derivative of methanamine, substituted with a bromo and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride typically involves the bromination of 2-methoxybenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted phenylmethanamines
- Oxidized derivatives like aldehydes or acids
- Biaryl compounds from coupling reactions
Scientific Research Applications
1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride involves its interaction with molecular targets through its functional groups. The bromo group can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)methanaminehydrochloride
- (6-Bromo-3-methylpyridin-2-yl)methanaminehydrochloride
Comparison: 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C8H11BrClNO |
---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
(2-bromo-6-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H |
InChI Key |
MYOYGNFQPBNFPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CN.Cl |
Origin of Product |
United States |
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